((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine
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Overview
Description
((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine is a synthetic peptide derivative that incorporates the benzyloxycarbonyl (Cbz) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The benzyloxycarbonyl group is particularly useful for protecting amine groups during the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.
Coupling Reaction: The protected L-phenylalanine is then coupled with glycylglycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation with a palladium catalyst or by treatment with strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to benzyl alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: L-phenylalanine, glycylglycine, and benzyloxycarbonyl derivatives.
Oxidation: Phenylalanine derivatives such as phenylpyruvic acid.
Reduction: Benzyl alcohol and deprotected peptides.
Scientific Research Applications
((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the production of synthetic peptides for pharmaceuticals and biotechnology applications.
Mechanism of Action
The mechanism of action of ((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine involves its role as a protected peptide intermediate. The benzyloxycarbonyl group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds with other amino acids. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound.
Comparison with Similar Compounds
((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine is unique due to its incorporation of the benzyloxycarbonyl protecting group. Similar compounds include:
((Benzyloxy)carbonyl)-L-phenylalanine: Used for protecting the amino group of L-phenylalanine.
((Benzyloxy)carbonyl)-L-glycine: Used for protecting the amino group of glycine.
((Benzyloxy)carbonyl)-L-alanylglycine: Used for protecting the amino group of alanylglycine.
These compounds share the common feature of the benzyloxycarbonyl group, which provides stability and ease of removal, making them valuable in peptide synthesis.
Properties
Molecular Formula |
C21H23N3O6 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-[[2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C21H23N3O6/c25-18(22-13-19(26)27)12-23-20(28)17(11-15-7-3-1-4-8-15)24-21(29)30-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,22,25)(H,23,28)(H,24,29)(H,26,27)/t17-/m0/s1 |
InChI Key |
BKVFAOYJBLSVSK-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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